3-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Description
3-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a benzamide derivative featuring a bromoacetyl group at the 3-position of the benzamide core and a tetrahydrofuranmethyl (THF-methyl) substituent on the amide nitrogen.
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c15-8-13(18)17-11-4-1-3-10(7-11)14(19)16-9-12-5-2-6-20-12/h1,3-4,7,12H,2,5-6,8-9H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTUWBFXDJJNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, identified by its CAS number 1138442-89-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant case studies.
Chemical Structure
The compound features a benzamide core with a bromoacetyl group and a tetrahydro-2-furanylmethyl substituent. Its molecular formula is C₁₄H₁₈BrN₂O₂, which contributes to its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its analgesic properties and potential as an opioid receptor modulator.
Research indicates that compounds with similar structures can act as agonists at the mu-opioid receptor (MOR), which is crucial for pain relief. The presence of the bromoacetyl group may enhance the binding affinity to opioid receptors, while the tetrahydrofuran moiety could facilitate blood-brain barrier penetration, thereby increasing central nervous system effects.
Structure-Activity Relationship (SAR)
A study published in PubMed examined various derivatives of benzamides, highlighting the importance of structural modifications for enhancing biological activity. It was found that substituents such as bromoacetyl significantly influenced the potency of these compounds as MOR agonists .
| Compound | Structure | MOR Affinity | ED50 (mg/kg) |
|---|---|---|---|
| This compound | Structure | High | TBD |
| N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamide | Structure | Moderate | 1.059 |
Case Studies
- Analgesic Efficacy : In a study assessing the anti-nociceptive effects of various benzamide derivatives, this compound showed promising results in reducing pain responses in animal models .
- Opioid Receptor Agonism : The compound demonstrated significant activity at both MOR and κ-opioid receptors in vitro, suggesting a dual mechanism that could be beneficial for managing pain without the severe side effects typically associated with opioid use .
Safety and Toxicology
While initial findings are promising, further investigation into the safety profile of this compound is necessary. The bromo group in particular raises concerns regarding potential toxicity and environmental impact.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Bioactivity
Bromoacetyl-Containing Benzamides
- 3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide (CAS 1138443-28-3): Molecular Formula: C₁₆H₁₅BrN₂O₂; Molecular Weight: 347.21 g/mol . The methylphenyl group confers lipophilicity, whereas the bromoacetyl group enables covalent interactions (e.g., with nucleophilic residues in enzymes). Compared to the THF-methyl variant, this compound may exhibit reduced solubility in polar solvents.
- N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide (CAS 886009-28-5): Molecular Formula: C₁₂H₁₅BrN₂O₂; Molecular Weight: 299.17 g/mol .
Tetrahydrofuranmethyl-Substituted Benzamides
- 3-[(Anilinocarbothioyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide: Molecular Formula: C₁₉H₂₁N₃O₂S; Molecular Weight: 355.45 g/mol . The THF-methyl group enhances solubility in aqueous-organic mixtures compared to purely aromatic substituents. The anilinocarbothioyl group introduces sulfur-based reactivity, differing from the bromoacetyl’s electrophilic character.
Pharmacological and Agrochemical Relevance
Antioxidant and Enzyme-Targeting Derivatives
- N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide: Exhibits 86.6% inhibition in antioxidant assays, attributed to the phenolic hydroxyl group’s radical-scavenging activity . The target compound’s bromoacetyl group may similarly interact with redox-active sites but via alkylation rather than hydrogen donation.
Pesticide Derivatives
Structural and Conformational Analysis
Amide Group Geometry
- N-(2,6-Dichlorophenyl)benzamide Analogues :
Crystallographic Comparisons
Q & A
Q. What are the optimal synthetic routes for 3-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide?
The synthesis typically involves multi-step protocols, including amidation and bromoacetylation. A common approach is:
Amidation : React 3-aminobenzoic acid derivatives with tetrahydrofurfurylamine under coupling agents like EDC/HOBt to form the benzamide core.
Bromoacetylation : Introduce the bromoacetyl group using bromoacetyl bromide in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts.
Critical parameters include reaction temperature (0–25°C), solvent polarity, and inert atmosphere to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product .
Q. How can researchers confirm the structural identity and purity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions and integration ratios.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
Cross-referencing spectral data with computational predictions (e.g., ChemDraw) ensures accuracy .
Q. What stability considerations are critical for handling this compound in experiments?
- pH Sensitivity : Test stability in buffers (pH 3–10) via UV-Vis or HPLC over 24–72 hours.
- Light/Temperature : Store in amber vials at –20°C to prevent bromoacetyl group degradation.
- Reactivity : Avoid nucleophilic solvents (e.g., amines) that may displace the bromine atom. Pre-screen storage conditions using accelerated stability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC values) in independent assays.
- Structural Confirmation : Re-analyze compound identity post-assay to rule out degradation.
- Control Experiments : Compare with analogs lacking the bromoacetyl group to isolate functional contributions .
Q. What methodologies optimize the compound’s selectivity in target-binding studies?
- Computational Docking : Use tools like AutoDock Vina to predict binding modes with target proteins (e.g., kinases).
- SAR Studies : Synthesize derivatives with modified tetrahydrofuran or benzamide groups to map key interactions.
- SPR/BLI : Quantify binding kinetics (k/k) using surface plasmon resonance or bio-layer interferometry .
Q. How should researchers design experiments to assess the compound’s metabolic stability?
- In Vitro Liver Microsomes : Incubate with NADPH-supplemented microsomes (human/rat) and monitor depletion via LC-MS/MS.
- CYP450 Inhibition Screening : Test against major isoforms (CYP3A4, 2D6) using fluorogenic substrates.
- Metabolite ID : Use high-resolution MS/MS to characterize phase I/II metabolites .
Q. What strategies address low solubility in aqueous-based assays?
- Co-Solvent Systems : Use DMSO (≤1%) with surfactants (e.g., Tween-80) to enhance dispersion.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Q. How can computational modeling predict off-target interactions?
- Pharmacophore Mapping : Align with known off-targets (e.g., GPCRs) using Schrödinger’s Phase.
- Machine Learning : Train models on Tox21 or ChEMBL data to predict toxicity profiles.
- MD Simulations : Run 100-ns simulations to assess binding stability to non-target proteins .
Methodological Best Practices
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) in detail.
- Negative Controls : Include assays with scrambled or inactive analogs to validate signal specificity.
- Collaborative Validation : Share samples with independent labs for cross-verification of key results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
